CCR3 Antagonist Scaffold Potential – Class-Level Evidence from a Close Structural Analog
While no direct pharmacological data were located for the specific target compound, a structurally close pyrrolidinyl phenylurea derivative from the same series—compound 1b (differing primarily in the substituents on the pyrrolidine ring)—demonstrated potent binding affinity for human CCR3 (IC50 = 2.3 nM) and 820-fold selectivity over CCR1 (IC50 = 1900 nM). This compound also inhibited eotaxin- and RANTES-induced Ca²⁺ mobilization in eosinophils (IC50 = 27 and 13 nM, respectively) [1]. The target compound conserves the core pyrrolidine-phenylurea skeleton and the 4-methoxyphenyl motif, which is identified as a critical structural element for CCR3 activity in this series. However, because the direct activity of the target compound has not been reported, this evidence is classified as class-level inference.
| Evidence Dimension | CCR3 binding potency and selectivity |
|---|---|
| Target Compound Data | Not yet reported in open literature |
| Comparator Or Baseline | Compound 1b: CCR3 IC50 = 2.3 nM; CCR1 IC50 = 1900 nM (820-fold selective) |
| Quantified Difference | Comparative data unavailable for the target compound |
| Conditions | 125I-Eotaxin displacement assay on human CCR3 expressed in CHO cells; functional Ca²⁺ mobilization assay in human eosinophils |
Why This Matters
This class-level inference establishes a plausible CCR3 antagonist profile, guiding procurement for chemokine receptor research, but mandates direct experimental validation due to the absence of compound-specific data.
- [1] Nitta, A. et al. (2012) 'Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists', Bioorganic & Medicinal Chemistry Letters, 22(22), pp. 6876–6881. doi: 10.1016/j.bmcl.2012.09.035. View Source
